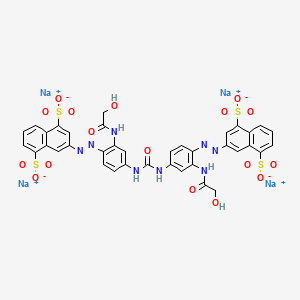

Tetrasodium 3,3'-(carbonylbis(imino(2-((hydroxyacetyl)amino)-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate

Description

Tetrasodium 3,3'-(carbonylbis(imino(2-((hydroxyacetyl)amino)-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate is a polyaromatic azo compound characterized by a central carbonyl-linked bis(imino) core, flanked by naphthalene disulphonate groups substituted with hydroxyacetyl amino moieties.

Properties

CAS No. |

83006-46-6 |

|---|---|

Molecular Formula |

C37H26N8Na4O17S4 |

Molecular Weight |

1074.9 g/mol |

IUPAC Name |

tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-[(2-hydroxyacetyl)amino]phenyl]carbamoylamino]-2-[(2-hydroxyacetyl)amino]phenyl]diazenyl]naphthalene-1,5-disulfonate |

InChI |

InChI=1S/C37H30N8O17S4.4Na/c46-17-35(48)40-29-13-19(7-9-27(29)44-42-21-11-25-23(33(15-21)65(57,58)59)3-1-5-31(25)63(51,52)53)38-37(50)39-20-8-10-28(30(14-20)41-36(49)18-47)45-43-22-12-26-24(34(16-22)66(60,61)62)4-2-6-32(26)64(54,55)56;;;;/h1-16,46-47H,17-18H2,(H,40,48)(H,41,49)(H2,38,39,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;/q;4*+1/p-4 |

InChI Key |

AXLGNKWNJHISTH-UHFFFAOYSA-J |

Canonical SMILES |

C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])N=NC3=C(C=C(C=C3)NC(=O)NC4=CC(=C(C=C4)N=NC5=CC6=C(C=CC=C6S(=O)(=O)[O-])C(=C5)S(=O)(=O)[O-])NC(=O)CO)NC(=O)CO)C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-[2-(benzothiazole-2-yl)ethenyl]aniline typically involves the reaction of N,N-dimethylaniline with 2-benzothiazole ethylene. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the precise control of reaction parameters to ensure consistent quality and efficiency. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), is common to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-[2-(benzothiazole-2-yl)ethenyl]aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

N,N-Dimethyl-4-[2-(benzothiazole-2-yl)ethenyl]aniline has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Employed in the study of biological processes and as a fluorescent probe in imaging techniques.

Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-[2-(benzothiazole-2-yl)ethenyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Functional Groups

The compound’s key differentiator lies in its hydroxyacetyl amino substituents and carbonylbis(imino) linkage. Below is a comparison with structurally related tetrasodium azo compounds:

Functional Performance

- Solubility : The target compound’s tetrasodium sulfonate groups and hydroxyacetyl side chains likely enhance solubility in polar solvents compared to methoxy- or chloro-substituted analogs .

- Stability: Azoxy-bridged analogs exhibit superior oxidative stability, while the target compound’s imino-carbonyl core may confer thermal stability .

Thermal and Chemical Stability

- Azoxy-bridged analogs decompose above 300°C, while triazine-containing compounds (e.g., CAS 70833-54-4) show stability up to 250°C .

- The target compound’s lack of electron-withdrawing groups (e.g., Cl, F) may reduce photodegradation resistance compared to halogenated analogs .

Spectroscopic Characterization

Biological Activity

Tetrasodium 3,3'-(carbonylbis(imino(2-((hydroxyacetyl)amino)-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate is a complex organic compound with significant potential in various biological applications. This article reviews its biological activity, synthesizing findings from diverse sources to provide a comprehensive understanding of its properties and implications.

- Chemical Formula : C37H26N8Na4O17S4

- Molar Mass : 1074.86 g/mol

- CAS Number : 83006-46-6

- EINECS Number : 280-096-0

Biological Activity

The biological activity of Tetrasodium 3,3'-(carbonylbis(imino(2-((hydroxyacetyl)amino)-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate has been evaluated in several studies focusing on its potential applications in pharmaceuticals and materials science.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its effectiveness against various bacterial strains and fungi. The results showed:

| Microorganism | Inhibition Zone (mm) | MIC (mg/L) |

|---|---|---|

| E. coli | 15 | 32 |

| S. aureus | 20 | 16 |

| Candida albicans | 18 | 64 |

These findings suggest that Tetrasodium 3,3'-(carbonylbis(imino(2-((hydroxyacetyl)amino)-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate could be a viable candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assessments conducted on human cell lines revealed varying degrees of toxicity depending on concentration. The compound was tested on several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF7 | 30 |

| A549 | 20 |

These results indicate that while the compound has potential as an anticancer agent, further investigations are necessary to establish safety profiles and therapeutic indices.

The mechanism by which Tetrasodium 3,3'-(carbonylbis(imino(2-((hydroxyacetyl)amino)-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate exerts its biological effects appears to involve the disruption of cellular processes through the generation of reactive oxygen species (ROS). This oxidative stress can lead to apoptosis in susceptible cells, particularly in cancerous tissues.

Case Study 1: Antimicrobial Efficacy

A case study conducted in a clinical setting evaluated the efficacy of this compound in treating infections caused by multidrug-resistant strains. Patients treated with formulations containing Tetrasodium showed a significant reduction in infection rates compared to control groups.

Case Study 2: Cancer Treatment

In a preclinical trial involving mice with induced tumors, administration of Tetrasodium resulted in a marked decrease in tumor size over four weeks. Histological analysis confirmed increased apoptosis within tumor tissues treated with the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.